molecular formula C7H4BrFN2 B1381189 2-Amino-4-bromo-3-fluorobenzonitrile CAS No. 1820620-31-2

2-Amino-4-bromo-3-fluorobenzonitrile

Cat. No. B1381189
M. Wt: 215.02 g/mol
InChI Key: JYLJOBZPUMLBHA-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3-fluorobenzonitrile is a chemical compound with the CAS Number: 1820620-31-2 . It has a molecular weight of 215.02 and is a solid at room temperature . It is typically stored in a dry, sealed environment at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-3-fluorobenzonitrile is represented by the linear formula C7H4BrFN2 . The InChI code for this compound is 1S/C7H4BrFN2/c8-5-2-1-4 (3-10)7 (11)6 (5)9/h1-2H,11H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-4-bromo-3-fluorobenzonitrile are not available, similar compounds like 4-substituted-2-fluorobenzonitriles have been used in the preparation of aryloxime adducts through nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

2-Amino-4-bromo-3-fluorobenzonitrile is a solid at room temperature . The compound is insoluble in water but soluble in organic solvents such as methanol .

Scientific Research Applications

  • Organic Light Emitting Diodes (OLED) Research

    • This compound is used as an intermediate in the production of OLEDs . OLEDs are used in various applications such as displays in mobile devices and televisions. The specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the sources.
  • Anticancer Research

    • This compound is used in the pharmaceutical industry to produce drugs such as anticancer agents . The specific drugs or therapies that use this compound are not mentioned in the sources.
  • Antifungal and Antiviral Research

    • It is also used to produce antifungal and antiviral agents . Again, the specific drugs or therapies that use this compound are not detailed in the sources.
  • Agrochemical Research

    • The compound is used in the agrochemical industry to produce pesticides and herbicides .
  • Liquid Crystal Research

    • It is used in the synthesis of liquid crystals . Liquid crystals have applications in various fields, including displays and thermometers. The specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the sources.

Safety And Hazards

The compound is considered hazardous and has been assigned the signal word 'Warning’ . It has been associated with hazard statements H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Future Directions

While specific future directions for 2-Amino-4-bromo-3-fluorobenzonitrile are not available, similar compounds have been used in the preparation of heterocycles and liquid crystals . This suggests potential applications in the fields of organic electronics and pharmaceuticals.

properties

IUPAC Name

2-amino-4-bromo-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLJOBZPUMLBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-3-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Xu, NK Lim, JC Timmerman, J Shen, K Clagg… - Organic …, 2023 - ACS Publications
… Starting from readily available 1,4-dibromo-2,3-difluorobenzene (10), 2-amino-4-bromo-3-fluorobenzonitrile (12) was synthesized via a four-step two-isolation process involving …
Number of citations: 3 pubs.acs.org

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